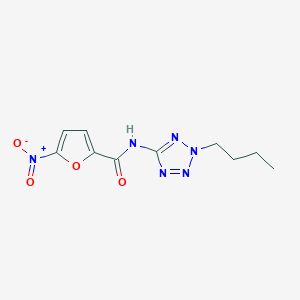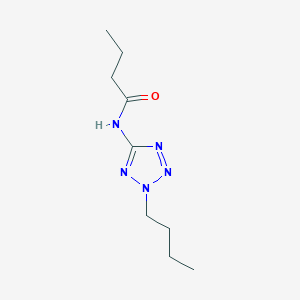![molecular formula C24H28N2O4 B251224 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide, also known as AAF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AAF belongs to the class of compounds known as furamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1-adamantylacetic acid, which is first converted to its acid chloride derivative. This is then reacted with 2-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield this compound.
Applications De Recherche Scientifique
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
Formule moléculaire |
C24H28N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-29-21-10-18(4-5-19(21)26-23(28)20-3-2-6-30-20)25-22(27)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-14H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
BKZXHXJMMLRDKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CO5 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)



![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


